

Functional Characterization of 3-Oxo-OPC8-CoA in Plant Development: A Comparative Guide

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Compound of Interest

Compound Name: 3-Oxo-OPC8-CoA

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This guide provides a comprehensive comparison of the functional role of 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (**3-Oxo-OPC8-CoA**) in plant development. As a key intermediate in the jasmonic acid (JA) biosynthesis pathway, its proper metabolism is crucial for a multitude of physiological processes. This document outlines the impact of its synthesis and subsequent conversion on plant growth and fertility, offering a comparative analysis with related mutants in the JA pathway. Detailed experimental protocols and pathway diagrams are provided to support further research in this area.

Comparative Analysis of Jasmonate Biosynthesis Mutants

The functional significance of **3-Oxo-OPC8-CoA** is best understood by examining the phenotypes of mutants in the enzymes that produce and metabolize it. The primary enzyme responsible for the synthesis of the precursor to **3-Oxo-OPC8-CoA** is 12-oxophytodienoate reductase 3 (OPR3). Following the formation of 3-oxo-2(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by OPR3, it is converted to its CoA ester by OPC-8:0-CoA ligase 1 (OPCL1). Subsequently, Acyl-CoA oxidases (ACX), such as ACX1 and ACX5, are involved in the β -oxidation of **3-Oxo-OPC8-CoA** to produce jasmonic acid.

Phenotypic Comparison of *Arabidopsis* Mutants in the Jasmonate Pathway

Phenotypic Trait	Wild-Type (Col-0/Ws)	opr3 Mutant	acx1/acx5 Double Mutant	Reference
Male Fertility	Fertile	Male-sterile; short stamen filaments, delayed anther dehiscence, inviable pollen.	Not explicitly described as male-sterile, but JA is known to be crucial for fertility.	[1][2]
Pollen Germination	>97%	<4%	Not reported	[2]
Wound-Induced JA Levels	Significant increase (>25-fold)	Severely reduced, but can accumulate upon fungal infection. [3]	~1% of wild-type levels.[4]	[2][4]
Lateral Root Development	Normal	Increased number of lateral roots.	Not reported	[5]
Response to Exogenous JA	Normal growth responses	Fertility can be restored.	Not applicable, as the block is downstream of JA synthesis.	[1]
Response to Exogenous OPDA	Normal growth responses	Fertility is not restored.	Not applicable.	[1]
Defense against Necrotrophic Fungi (<i>Alternaria brassicicola</i>)	Resistant	Resistant (OPDA-dependent resistance).	Not reported, but expected to be susceptible.	[6]
Defense against Chewing Insects (<i>Trichoplusia ni</i>)	Resistant	Susceptible.	Susceptible.	[3][7]

Enzymatic Properties of *Arabidopsis* OPR Isoforms

Enzyme	Substrate Specificity for (9S,13S)-OPDA	Kinetic Parameters (for (9S,13S)-OPDA)	Role in JA Biosynthesis	Reference
OPR1	Very low efficiency.	Not reported due to low activity.	Not considered a primary enzyme in JA biosynthesis.	[8][9]
OPR2	Very low efficiency.	Not reported due to low activity.	Not considered a primary enzyme in JA biosynthesis, though its promoter is active in late pollen development.[9]	[8][9]
OPR3	High efficiency.	$K_m = 35 \mu M$, $V_{max} = 53.7 \text{ nkat (mg protein)}^{-1}$	The key isoenzyme for JA biosynthesis.[8][10]	[8][10]

Experimental Protocols

Quantification of Jasmonic Acid and Related Compounds by HPLC-MS/MS

This method allows for the sensitive and simultaneous quantification of multiple jasmonates from plant tissues.[11][12]

a. Sample Extraction:

- Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

- Add 1 ml of extraction solvent (e.g., methanol/water/acetic acid) containing deuterated internal standards ([2H_6]JA, etc.).
- Vortex thoroughly and incubate at 4°C for at least 30 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant.

b. Solid-Phase Extraction (SPE) Purification:

- Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
- Load the supernatant onto the cartridge.
- Wash the cartridge with a series of solvents to remove interfering compounds.
- Elute the jasmonates with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).
- Dry the eluate under a stream of nitrogen.

c. HPLC-MS/MS Analysis:

- Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).
- Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).
- Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compounds.
- Detect and quantify the jasmonates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In Vitro OPR3 Enzyme Activity Assay

This spectrophotometric assay measures the NADPH-dependent reduction of a substrate by OPR3.[\[13\]](#)

a. Reagents:

- Purified recombinant OPR3 enzyme.
- Potassium phosphate buffer (40 mM, pH 7.2).
- NADPH solution (1.2 mM).
- Substrate solution (e.g., 12-oxo-phytodienoic acid).

b. Procedure:

- In a quartz cuvette, combine the potassium phosphate buffer and NADPH solution.
- Add a specific amount of the purified OPR3 enzyme solution (e.g., 0.24-0.66 mg/ml).
- Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
- Initiate the reaction by adding the substrate.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the initial velocity of the reaction from the linear portion of the curve.

Acyl-CoA Oxidase (ACX) Activity Assay

This is a continuous spectrophotometric rate determination assay for ACX activity.[\[14\]](#)

a. Reagents:

- MES Buffer (50 mM, pH 8.0).
- Palmitoyl-CoA solution (0.5% w/v).
- 4-Aminoantipyrine (1.6 mM) with Phenol (22 mM) solution.
- Flavin Adenine Dinucleotide (FAD) solution (1 mM).

- Peroxidase enzyme solution.
- Triton X-100 solution (10% v/v).
- Enzyme extract from plant tissue.

b. Procedure:

- Prepare a reaction cocktail containing MES buffer, 4-aminoantipyrine/phenol solution, FAD solution, peroxidase solution, and Triton X-100.
- Pipette the reaction cocktail into a cuvette and add the Palmitoyl-CoA solution.
- Equilibrate to 30°C and monitor the baseline absorbance at 500 nm.
- Add the enzyme extract to initiate the reaction.
- Record the increase in absorbance at 500 nm for approximately 5 minutes. The rate of increase is proportional to the ACX activity.

Quantitative GUS Activity Assay

This fluorometric assay is used to quantify the expression of a gene of interest fused to the β -glucuronidase (GUS) reporter gene.[5][15]

a. Reagents:

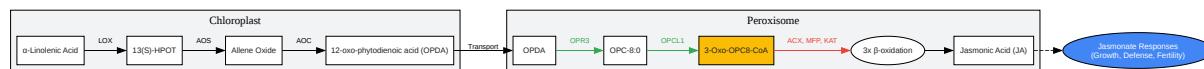
- GUS extraction buffer.
- 4-methylumbelliferyl β -D-glucuronide (4-MUG) solution (1 mM in GUS extraction buffer).
- 4-methyl umbelliferone (4-MU) standard solutions.
- Stop reagent (1 M sodium carbonate).

b. Procedure:

- Harvest plant tissue (e.g., seedlings, leaves) and place it in a microtiter plate well containing the 4-MUG reaction mix.

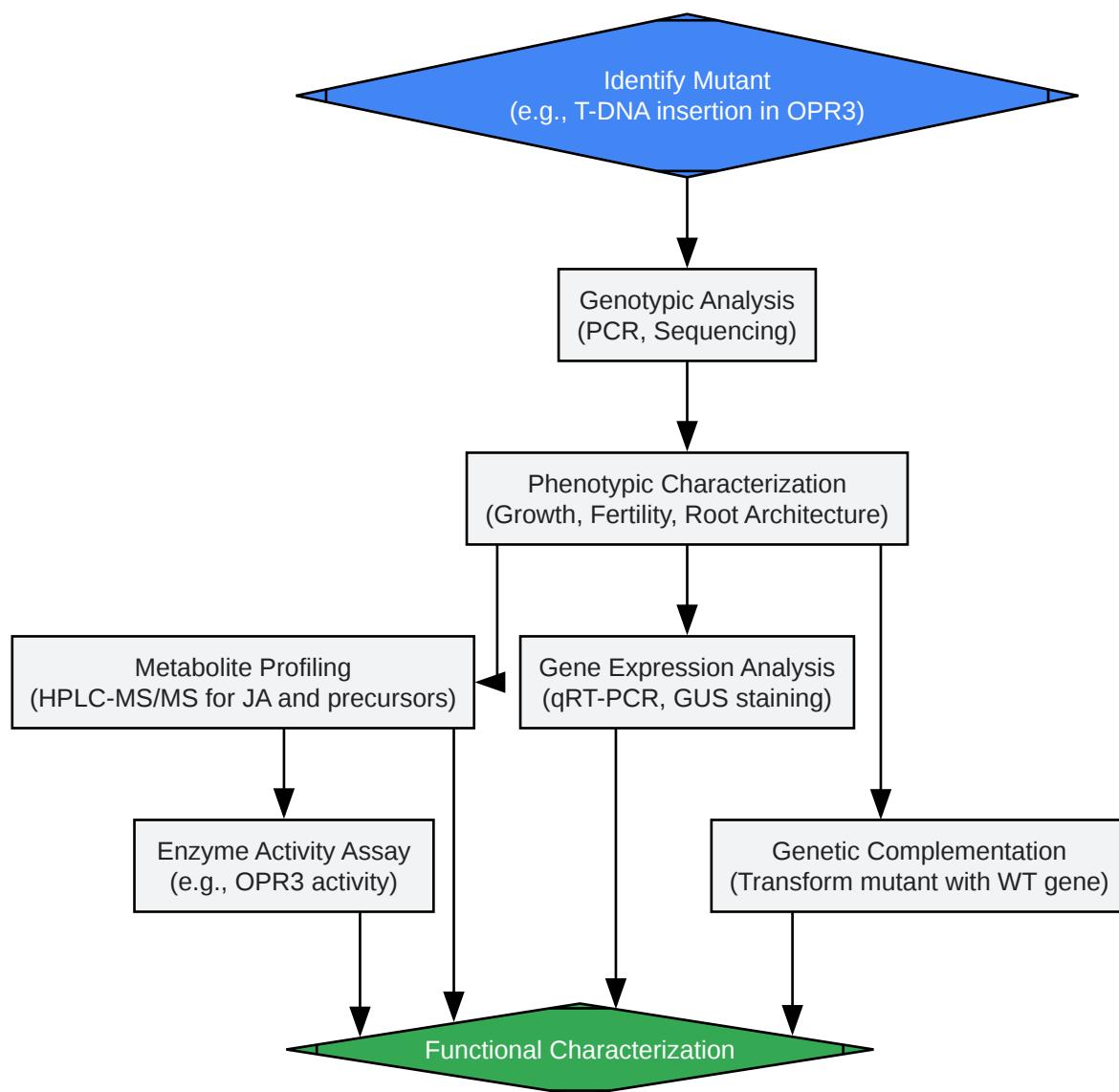
- Incubate the plate at 37°C for a duration determined by the promoter strength (can be up to 16 hours).
- Stop the reaction by adding the stop reagent.
- Prepare a standard curve using the 4-MU standard solutions.
- Measure the fluorescence of the samples and standards using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
- Calculate the GUS activity, which can be normalized to tissue weight or protein concentration.

Visualizations

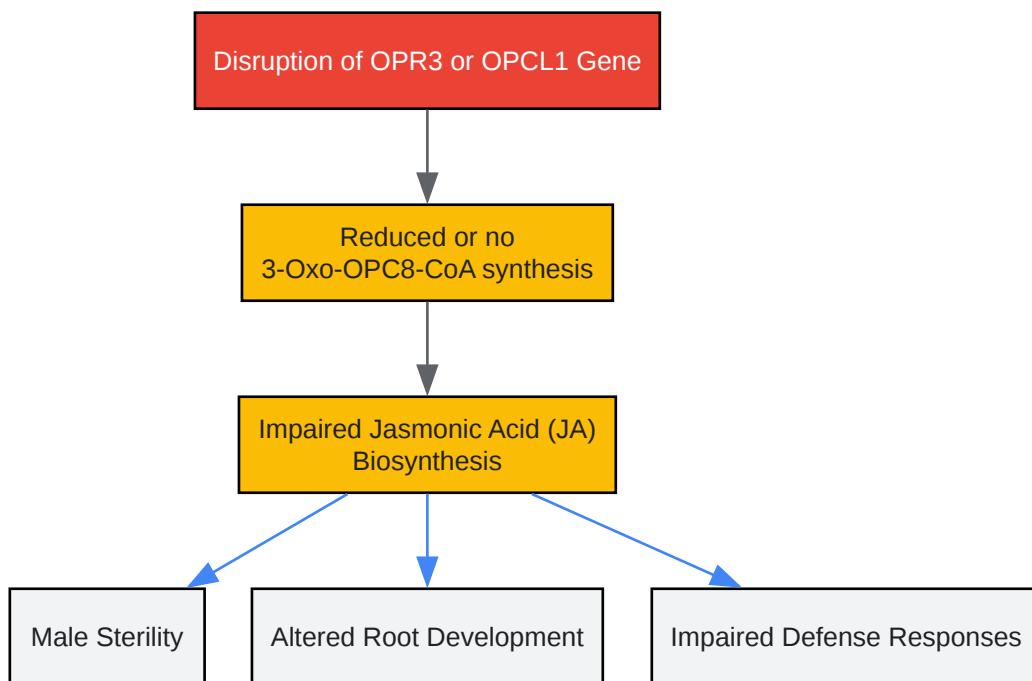


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Caption: The jasmonate biosynthesis pathway, highlighting the central role of **3-Oxo-OPC8-CoA**.

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Caption: A typical experimental workflow for the functional characterization of a plant mutant.



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Caption: Logical relationship of gene disruption to developmental defects.

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